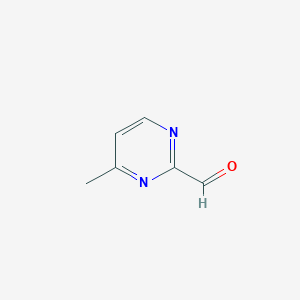

4-Methylpyrimidine-2-carbaldehyde

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at the 1 and 3 positions. microbenotes.com This structural motif is of immense importance as it forms the backbone of essential biological molecules such as the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. microbenotes.comignited.in This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov Derivatives have been shown to exhibit a wide array of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. ignited.innih.govresearchtrend.net The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized at its various positions allow chemists to create vast libraries of compounds for drug discovery and development. nih.gov

Role of the Carbaldehyde Functionality in Organic Synthesis

The carbaldehyde, or aldehyde, functional group (-CHO) is a cornerstone of organic synthesis. acs.org Its polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a multitude of chemical transformations, making aldehydes key intermediates in the construction of more complex molecules. msu.edu

Common reactions involving aldehydes include nucleophilic additions, which can lead to the formation of alcohols, and condensation reactions. The aldehyde group can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding its synthetic utility. ontosight.ai When attached to an aromatic ring, the term "carbaldehyde" is often used in IUPAC nomenclature. quora.comlibretexts.org This functionality is crucial for building molecular complexity and is a key component in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai

Overview of 4-Methylpyrimidine-2-carbaldehyde in Contemporary Research

This compound is a specific derivative that combines the significant pyrimidine scaffold with the reactive carbaldehyde group. This unique combination makes it a valuable building block in contemporary chemical research. While not as extensively studied as some other pyrimidine derivatives, its structural features suggest potential applications in the synthesis of novel bioactive molecules and functional materials.

The presence of the methyl group at the 4-position and the carbaldehyde at the 2-position of the pyrimidine ring influences the molecule's electronic properties and reactivity, opening up specific avenues for synthetic transformations. Research involving this compound often focuses on its use as a precursor for more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. For instance, it can be a starting material for the synthesis of various pyrimidine derivatives with substituted side chains, which are then evaluated for their biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGSMHJOMIMVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylpyrimidine 2 Carbaldehyde

Classical and Contemporary Preparative Routes

Traditional and modern preparative methods for the synthesis of 4-methylpyrimidine-2-carbaldehyde often rely on the functional group transformation of pre-existing pyrimidine (B1678525) scaffolds. These approaches include the oxidation of precursor alcohols and nucleophilic substitution reactions.

Oxidation of Precursor Alcohols (e.g., (4-Methylpyrimidin-2-yl)methanol)

A common and direct method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, (4-methylpyrimidin-2-yl)methanol (B585209). This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents can be employed for this purpose, with the choice often depending on the scale of the reaction and the desired purity of the product.

Commonly used oxidizing agents for the conversion of primary alcohols to aldehydes include:

Manganese dioxide (MnO₂): This is a selective and mild oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols, as well as heteroaromatic carbinols. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a reliable and high-yielding method for the oxidation of primary alcohols to aldehydes under mild conditions. It is known for its broad functional group tolerance.

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base such as triethylamine. The Swern oxidation is highly efficient and avoids the use of heavy metals.

The general reaction scheme for the oxidation of (4-methylpyrimidin-2-yl)methanol is depicted below:

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

| Oxidizing Agent | Typical Solvent | Reaction Temperature | Advantages | Disadvantages |

| Manganese dioxide | Dichloromethane | Room Temperature | Mild, selective | Requires a large excess of reagent |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | High yields, broad functional group tolerance | Reagent is shock-sensitive |

| Swern Oxidation | Dichloromethane, DMSO | -78 °C to Room Temperature | High yields, avoids heavy metals | Requires low temperatures, unpleasant odor |

Nucleophilic Substitution Approaches (e.g., from 4-methyl-2-chloropyrimidine)

An alternative strategy for the synthesis of this compound involves nucleophilic substitution on a suitable precursor, such as 4-methyl-2-chloropyrimidine. The chloro-substituent at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms.

This approach typically involves a two-step sequence:

Nucleophilic displacement of the chloride: The 2-chloropyrimidine (B141910) is treated with a nucleophile that can be later converted into an aldehyde function. Examples of such nucleophiles include the cyanide ion (CN⁻) or a protected form of formaldehyde, such as a dithiane.

Conversion to the aldehyde: The introduced functional group is then transformed into the carbaldehyde. For instance, a nitrile can be reduced to an imine, which is then hydrolyzed to the aldehyde. A dithiane can be deprotected using a variety of reagents, such as mercury(II) salts or N-bromosuccinimide.

The synthesis of 2-chloropyrimidine itself can be achieved from 2-aminopyrimidine (B69317) through a Sandmeyer-type reaction. orgsyn.orggoogle.com The subsequent nucleophilic substitution provides a versatile entry to a range of 2-substituted pyrimidines. google.com

Catalytic Synthesis Strategies

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, reduce waste, and access novel reactivity. Palladium- and copper-catalyzed reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a highly efficient means of forming carbon-carbon bonds. For the synthesis of this compound, a palladium-catalyzed formylation of a 2-halo-4-methylpyrimidine precursor is a promising approach.

One such method involves the use of formic acid as a source of carbon monoxide in a palladium-catalyzed reductive carbonylation. organic-chemistry.org This reaction avoids the use of gaseous carbon monoxide and can proceed under relatively mild conditions. The general catalytic cycle involves the oxidative addition of the halopyrimidine to the palladium(0) catalyst, followed by CO insertion and reductive elimination to afford the aldehyde product. The use of pyrimidine-based ligands has also been explored in palladium catalysis, highlighting the synergy between the catalyst and the substrate class. nih.gov

Table 2: Illustrative Conditions for Palladium-Catalyzed Formylation

| Substrate | Catalyst | Ligand | CO Source | Base | Solvent | Temperature |

| 2-Iodo-4-methylpyrimidine | Pd(OAc)₂ | PPh₃ | HCOOH | Et₃N | Toluene | 80 °C |

Copper-Catalyzed C–H Functionalization Methods

Direct C–H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Copper-catalyzed reactions have shown significant promise in the C–H functionalization of heterocycles. organic-chemistry.orgmdpi.comrsc.org

The C-2 position of the pyrimidine ring is susceptible to direct functionalization due to its electronic properties. A hypothetical copper-catalyzed C–H formylation of 4-methylpyrimidine (B18481) would offer an atom-economical route to the desired aldehyde. While specific examples for this exact transformation are still emerging, the general principles of copper-catalyzed C-H activation on electron-deficient heterocycles provide a strong foundation for the development of such methods. nih.govscripps.edu These reactions typically proceed through a concerted metalation-deprotonation mechanism or via a single-electron transfer pathway.

Green Chemistry and Accelerated Synthesis Techniques

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.inresearchgate.netresearchgate.net These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound, several green chemistry strategies could be envisioned:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. jmaterenvironsci.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a shorter time frame. This technique has been successfully applied to various pyrimidine syntheses. nih.gov

Ultrasonic Irradiation: Sonication can also enhance reaction rates and yields by promoting mass transfer and creating localized hot spots.

Catalytic and Multicomponent Reactions: The use of catalysts, as discussed in the previous section, reduces the need for stoichiometric reagents and minimizes waste. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are also a hallmark of green chemistry.

By incorporating these green and accelerated techniques, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation in the synthesis of heterocyclic aldehydes, including pyrimidine derivatives, has demonstrated significant advantages over conventional heating methods. While specific microwave-assisted protocols for this compound are not extensively documented in publicly available literature, analogous syntheses of related compounds, such as 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes, provide valuable insights into potential synthetic strategies. tandfonline.comresearchgate.net

These methods often employ a Vilsmeier-Haack type formylation reaction, where a suitable precursor is reacted with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), under microwave irradiation. tandfonline.comresearchgate.net The use of a high-boiling, microwave-absorbent solvent like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) can facilitate rapid and uniform heating, leading to significantly reduced reaction times and often cleaner reaction profiles. tandfonline.comtandfonline.com

A plausible microwave-assisted synthesis of this compound could involve the formylation of a suitable 2-substituted-4-methylpyrimidine precursor. The reaction conditions, including microwave power, temperature, and reaction time, would need to be carefully optimized to maximize the yield of the desired aldehyde while minimizing the formation of byproducts.

Table 1: Representative Microwave-Assisted Synthesis of a Heterocyclic Aldehyde

| Parameter | Condition |

| Reactant | 2-Phenylimidazo[1,2-a]pyrimidine |

| Reagent | Vilsmeier-Haack Reagent (POCl₃/DMF) |

| Solvent | Glycerol |

| Microwave Power | 400 W |

| Temperature | 90 °C |

| Reaction Time | 5-10 min |

| Yield | High |

| Data based on the synthesis of 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes, presented as an illustrative example. tandfonline.comresearchgate.net |

Optimization and Scale-Up Considerations in Synthesis Research

The transition from a laboratory-scale synthesis to an industrial production process requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. The optimization of reaction conditions and the adaptation of the synthesis for large-scale manufacturing are critical steps in this process.

The optimization of reaction conditions is a crucial step in developing a robust and efficient synthesis for this compound. Key parameters that are typically investigated include temperature, solvent, catalyst, and the choice of base.

Temperature Control: Precise temperature control is essential for maximizing product yield and minimizing the formation of impurities. In many heterocyclic syntheses, a specific temperature range is required to drive the reaction to completion without causing decomposition of the starting materials or the product. For instance, in the synthesis of some pyrimidine derivatives, reactions are carried out under reflux conditions, indicating the importance of maintaining a constant, elevated temperature. nih.gov

Base Selection: The choice of base can significantly influence the outcome of the reaction. Both inorganic and organic bases are commonly employed in the synthesis of pyrimidines. The selection of the optimal base depends on the specific reaction mechanism and the nature of the reactants. For example, in the synthesis of certain pyrimidines, strong bases like potassium tert-butoxide (KOtBu) have been shown to provide higher yields compared to other inorganic or organic bases. researchgate.net

Solvent Effects: The solvent can play a multifaceted role in a chemical reaction, affecting solubility, reaction rates, and even the product distribution. A systematic screening of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, xylene), is often performed to identify the most suitable medium for the synthesis. researchgate.net

Table 2: Illustrative Optimization of Reaction Conditions for Pyrimidine Synthesis

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | KOtBu | 110 | 85 |

| 2 | Xylene | KOtBu | 140 | 82 |

| 3 | Acetonitrile | KOtBu | 82 | Trace |

| 4 | Toluene | NaOtBu | 110 | 75 |

| 5 | Toluene | K₂CO₃ | 110 | 45 |

| This table presents a hypothetical optimization study based on general principles observed in pyrimidine synthesis. researchgate.net |

Scaling up the synthesis of this compound for industrial production necessitates a shift from traditional batch processing to more efficient and safer manufacturing technologies. Continuous flow reactors offer several advantages for the synthesis of fine chemicals and pharmaceutical intermediates.

Continuous Flow Reactors: In a continuous flow system, reactants are continuously pumped through a network of tubes or channels, where the reaction takes place. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and higher yields. The small reactor volume at any given time also enhances safety, particularly for highly exothermic or hazardous reactions.

While specific continuous flow applications for the synthesis of this compound are not widely reported, the successful implementation of this technology for the synthesis of other heterocyclic compounds, such as dinitropyrazoles, highlights its potential. bldpharm.com A continuous flow process for this compound would likely involve the pumping of the precursor and formylating agent streams into a heated reactor coil, followed by in-line quenching and purification steps. This approach could lead to a more streamlined, automated, and cost-effective manufacturing process compared to traditional batch methods.

The development of such a process would require significant research into optimizing flow rates, reactor design, and downstream processing to ensure the efficient and reliable production of high-purity this compound on an industrial scale.

Reactivity and Synthetic Transformations of 4 Methylpyrimidine 2 Carbaldehyde

Fundamental Reaction Pathways

The reactivity of 4-methylpyrimidine-2-carbaldehyde is characterized by the transformations of its aldehyde functional group. These include oxidation to a carboxylic acid, reduction to an alcohol or a methyl group, and nucleophilic additions to the carbonyl carbon.

Oxidation Reactions

The aldehyde group of this compound is susceptible to oxidation to yield the corresponding carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. While specific studies detailing the oxidation of this compound are not prevalent, the oxidation of related heterocyclic aldehydes is well-documented. For instance, the oxidation of substituted picolines (methylpyridines) to their respective carboxylic acids is a standard procedure google.comgoogle.comsigmaaldrich.com.

Based on these established principles, this compound is expected to be oxidized to 4-methylpyrimidine-2-carboxylic acid under appropriate conditions. Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic conditions (Jones reagent), or milder reagents like silver oxide (Ag₂O).

Table 1: Expected Oxidation of this compound

| Reactant | Reagent(s) | Expected Product |

| This compound | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | 4-Methylpyrimidine-2-carboxylic acid |

Reduction Reactions

The carbonyl group in this compound can undergo reduction to form either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions employed.

Complex Metal Hydride Reductions

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for the reduction of aldehydes to primary alcohols. numberanalytics.commasterorganicchemistry.com Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones. youtube.comchemguide.co.uk It is expected to convert this compound into (4-methylpyrimidin-2-yl)methanol (B585209). The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. numberanalytics.com

Lithium aluminum hydride is a much stronger reducing agent and will also readily perform this transformation, usually in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.com

Table 2: Complex Metal Hydride Reduction of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaBH₄2. Solvent (e.g., MeOH) | (4-Methylpyrimidin-2-yl)methanol | Hydride Reduction |

| This compound | 1. LiAlH₄2. H₂O workup | (4-Methylpyrimidin-2-yl)methanol | Hydride Reduction |

Clemmensen Reduction

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. This reaction is performed under strongly acidic conditions. For this compound, the expected product would be 2,4-dimethylpyrimidine, where the aldehyde group is completely reduced to a methyl group. However, the substrate must be stable to hot, concentrated acid, a condition which can be harsh on heterocyclic compounds like pyrimidines.

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction utilizes an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a sacrificial alcohol (e.g., isopropanol) to reduce aldehydes and ketones to their corresponding alcohols. ambeed.comresearchgate.net This method is highly chemoselective for the carbonyl group and proceeds under neutral conditions. ambeed.com The application of MPV reduction to this compound would be expected to yield (4-methylpyrimidin-2-yl)methanol.

Nucleophilic Substitution Reactions

While the prompt mentions nucleophilic substitution, it is important to clarify the context for this compound. Nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) ring typically requires the presence of good leaving groups (like halogens) and activating groups to proceed. Since this compound lacks such leaving groups, SNAr reactions on the ring are not a primary pathway.

Instead, the most significant reaction involving nucleophiles is the nucleophilic addition to the electrophilic carbon of the aldehyde group. This pathway is fundamental to the reactivity of all aldehydes and is the initial step in many of the carbon-carbon and carbon-heteroatom bond-forming reactions discussed in the following sections. In these reactions, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated during workup to yield an alcohol.

Role as a Building Block in Complex Molecular Synthesis

The aldehyde functionality makes this compound a valuable electrophilic partner in a variety of reactions that construct larger, more complex molecules.

Carbon-Carbon Bond Forming Reactions

The aldehyde group readily participates in reactions that form new carbon-carbon bonds, enabling significant molecular elaboration.

Grignard Reaction: Grignard reagents (R-MgX) are powerful nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. vaia.comlibretexts.orgleah4sci.comyoutube.combyjus.com The reaction of this compound with a Grignard reagent would proceed via 1,2-addition to the carbonyl, yielding a secondary alcohol where a new alkyl or aryl group is attached to the former carbonyl carbon. libretexts.orgyoutube.com

Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. mychemblog.compurechemistry.orgrsc.orgresearchgate.netvaia.com Although specific examples with this compound are scarce, related pyrimidine aldehydes are known to undergo this reaction to produce α,β-unsaturated products, which are valuable synthetic intermediates. rsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method to synthesize alkenes from aldehydes. wikipedia.orgalfa-chemistry.comorganicchemistrydata.orgconicet.gov.aryoutube.com It involves the reaction of an aldehyde with a phosphonate (B1237965) carbanion. This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.org this compound would serve as the electrophilic component, reacting with various stabilized phosphonate ylides to generate a range of (E)-alkenes with the pyrimidine moiety.

Table 3: Illustrative C-C Bond Forming Reactions with Pyrimidine Aldehydes

| Reaction Name | Aldehyde Substrate | Reagent(s) | General Product Structure |

| Grignard Reaction | This compound | 1. R-MgX2. H₃O⁺ | 1-(4-Methylpyrimidin-2-yl)-1-alkanol/arylmethanol |

| Knoevenagel Condensation | Pyrimidine-carbaldehyde | Active Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine) | 2-(Pyrimidin-2-ylmethylene)malononitrile derivative |

| Horner-Wadsworth-Emmons | This compound | Stabilized Phosphonate Ylide (e.g., (EtO)₂P(O)CH₂CO₂Et), Base (e.g., NaH) | (E)-Ethyl 3-(4-methylpyrimidin-2-yl)acrylate |

Other significant carbon-carbon bond-forming reactions where this compound could act as a key building block include:

Henry (Nitroaldol) Reaction: The reaction with a nitroalkane to form a β-nitro alcohol. researchgate.net

Baylis-Hillman Reaction: A DABCO-catalyzed reaction with an activated alkene to form an allylic alcohol. researchgate.netdissercat.com

Mukaiyama Aldol Reaction: A Lewis acid-catalyzed reaction with a silyl (B83357) enol ether.

While reactions like the Barbier Coupling , McMurry Coupling , Nozaki-Hiyama-Kishi Reaction , and Petasis Reaction are powerful methods, their specific application to this compound is not widely reported in readily available literature, though the aldehyde is a suitable substrate for these transformations in principle. ambeed.comresearchgate.netambeed.comambeed.com

Carbon-Heteroatom Bond Forming Reactions

This compound is also a crucial component in multicomponent reactions that efficiently build complex heterocyclic systems by forming multiple carbon-heteroatom bonds in a single operation.

Pictet-Spengler Tetrahydroisoquinoline Synthesis: In this reaction, a β-arylethylamine condenses with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This compound can serve as the aldehyde component, leading to the formation of novel pyrimidinyl-substituted tetrahydroisoquinolines. researchgate.net

Bucherer-Bergs Reaction: This is a two-step, one-pot synthesis of hydantoins from a carbonyl compound (like this compound), potassium cyanide, and ammonium (B1175870) carbonate. The resulting hydantoin (B18101) would bear a 4-methylpyrimidin-2-yl substituent.

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde. Using this compound in this reaction would produce an α-acyloxy carboxamide containing the pyrimidine scaffold. researchgate.netambeed.com

Leuckart-Wallach Reaction: This reaction involves the reductive amination of an aldehyde. By reacting this compound with formic acid or a formate (B1220265) salt and a primary or secondary amine, one can synthesize the corresponding tertiary or secondary amine, respectively.

Preparation of Amines and Other Nitrogen-Containing Derivatives

The aldehyde functional group at the C-2 position of the pyrimidine ring is a versatile handle for the synthesis of various nitrogen-containing derivatives. Standard carbonyl group transformations can be readily applied to this compound to introduce amines, imines (Schiff bases), hydrazones, and oximes. These derivatives are important in their own right and as intermediates for more complex molecular architectures.

Reductive Amination:

A primary method for converting aldehydes into amines is through reductive amination. wikipedia.orglibretexts.org This one-pot reaction typically involves the condensation of this compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. wikipedia.orgias.ac.in This method is highly efficient and avoids the over-alkylation issues that can arise from direct alkylation of amines. ias.ac.in

The reaction is generally carried out under neutral or slightly acidic conditions. A variety of reducing agents can be employed, with common choices being sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and other specialized borohydride reagents. libretexts.orgorganic-chemistry.org Sodium borohydride (NaBH₄) can also be used, often in conjunction with a catalyst to facilitate the reaction. ias.ac.in

The general transformation is illustrated below: this compound + R¹R²NH → [Imine/Iminium Intermediate] --(Reducing Agent)--> 4-(Aminomethyl)-2-substituted-pyrimidine

Schiff Base (Imine) Formation:

The condensation of this compound with primary amines yields Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). This reaction is typically catalyzed by a few drops of acid and involves the removal of water. oncologyradiotherapy.com The resulting imines are stable compounds and represent a significant class of nitrogen-containing derivatives. Furthermore, these pyrimidine Schiff bases are valuable precursors for synthesizing other molecules, including the amines produced via reductive amination. wikipedia.orgmdpi.com

Hydrazone Formation:

Reacting this compound with hydrazine (B178648) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine, acylhydrazides) leads to the formation of hydrazones. researchgate.netnih.gov This condensation reaction is straightforward and results in a C=N-N linkage. researchgate.net Acylhydrazones, in particular, are a well-studied class of compounds synthesized from the condensation of aldehydes with carboxylic acid hydrazides. nih.gov These derivatives are often highly crystalline and stable.

Oxime Formation:

Oximes are formed through the reaction of this compound with hydroxylamine (B1172632) (NH₂OH). nih.gov This classic reaction converts the carbonyl group into a C=N-OH functionality. The synthesis is often performed by reacting the aldehyde with hydroxylamine hydrochloride, sometimes in the presence of a base like pyridine (B92270) or using greener methods with catalysts such as bismuth(III) oxide (Bi₂O₃) under solvent-free conditions. nih.govijprajournal.com Oximes are versatile intermediates in organic synthesis, capable of being converted into nitriles, amides (via the Beckmann rearrangement), and other heterocyclic systems. nih.govclockss.org

The following table summarizes the types of nitrogen-containing derivatives that can be prepared from this compound.

| Reagent Class | Derivative Formed | General Structure |

| Primary/Secondary Amine + Reducing Agent | Secondary/Tertiary Amine | Py-CH₂-NR¹R² |

| Primary Amine | Schiff Base (Imine) | Py-CH=N-R |

| Hydrazine / Substituted Hydrazine | Hydrazone | Py-CH=N-NHR |

| Hydroxylamine | Oxime | Py-CH=N-OH |

| (Py represents the 4-methylpyrimidine (B18481) moiety) |

Derivatization Strategies for Functionalization

The structure of this compound offers multiple sites for derivatization, allowing for extensive functionalization. Strategies can target the aldehyde group, the methyl group, or the pyrimidine ring itself to build molecular complexity and modulate physicochemical properties.

Functionalization via the Aldehyde Group:

The aldehyde at the C-2 position is the most reactive site for derivatization. The transformations discussed in the previous section (reductive amination, formation of Schiff bases, hydrazones, and oximes) are primary examples of functionalization. Each of these reactions introduces a new functional group that can be used for further synthetic modifications.

Building Blocks for Complex Synthesis: The amines, imines, and oximes derived from the aldehyde can serve as building blocks. For instance, the resulting amines can be acylated or used in further alkylation reactions. Oximes can be used to synthesize various heterocycles like isoxazoles or pyrroles under specific conditions. clockss.org

Ligands for Metal Complexes: The nitrogen atoms introduced in these derivatives can act as coordination sites for metal ions. Schiff bases and hydrazones derived from heterocyclic aldehydes are well-known for their ability to form stable chelate complexes with various transition metals. oncologyradiotherapy.com

Functionalization of the Methyl Group:

The methyl group at the C-4 position can also be a site for derivatization, although it is generally less reactive than the aldehyde. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring.

Condensation Reactions: Analogous to the reactivity of methyl groups on other heteroaromatic rings like pyridine, the methyl group of this compound can potentially undergo condensation reactions. iaea.org For example, reaction with strongly electrophilic reagents such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA) could yield an enamine, which is a versatile intermediate for constructing fused ring systems like pyrido[2,3-d]pyrimidines. researchgate.net

Functionalization of the Pyrimidine Ring:

While the parent this compound lacks good leaving groups for nucleophilic aromatic substitution (SNAr), this pathway is a key strategy for related, appropriately substituted pyrimidines (e.g., chloropyrimidines). mdpi.com For the title compound, derivatization would likely proceed through electrophilic substitution, although the pyrimidine ring is electron-deficient, making such reactions challenging without activating groups.

The table below outlines the primary strategies for functionalizing this compound.

| Site of Functionalization | Reaction Type | Resulting Functional Group / Structure |

| Aldehyde Group | Reductive Amination | Aminomethyl (e.g., -CH₂NHR) |

| Schiff Base Formation | Imine (e.g., -CH=NR) | |

| Hydrazone Formation | Hydrazone (e.g., -CH=NNHR) | |

| Oxime Formation | Oxime (e.g., -CH=NOH) | |

| Methyl Group | Condensation (e.g., with DMF-DMA) | Enamine (e.g., -CH=CHN(CH₃)₂) |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4-Methylpyrimidine-2-carbaldehyde allows for the identification and characterization of the hydrogen atoms in the molecule. While experimental spectra are not widely available in the literature, predicted ¹H NMR data provides valuable insight into its structure. The predicted spectrum reveals distinct signals for the aldehyde proton, the aromatic protons on the pyrimidine (B1678525) ring, and the protons of the methyl group.

The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The two aromatic protons on the pyrimidine ring are predicted to be in the range of 7.0-9.0 ppm. Their exact chemical shifts and coupling patterns would be influenced by their positions relative to the nitrogen atoms and the methyl and carbaldehyde substituents. The methyl protons are anticipated to produce a singlet further upfield, likely in the 2.4-2.7 ppm region.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.9-10.1 | Singlet | 1H |

| Pyrimidine-H | 7.0-9.0 | Multiplet | 2H |

| Methyl-H | 2.4-2.7 | Singlet | 3H |

| Note: This data is based on computational predictions and may vary from experimental results. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound.

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The presence of the pyrimidine ring will be evidenced by C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should be observed just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine) |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1700-1680 | C=O Stretch | Aldehyde |

| 1600-1400 | C=N and C=C Stretch | Aromatic (Pyrimidine) |

| Note: This data is based on computational predictions and may vary from experimental results. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

In the context of this compound, with a molecular formula of C₆H₆N₂O, the monoisotopic mass is 122.04801 Da. uni.lu LC-MS analysis would be expected to show a prominent ion corresponding to this mass. Predicted mass spectrometry data indicates the likely observation of several adducts under different ionization conditions. uni.lu For instance, under positive ionization mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecules would be detected at m/z 123.05529 and 145.03723, respectively. uni.lu In negative ionization mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z 121.04073. uni.lu The fragmentation of the molecular ion would likely involve the loss of the formyl radical (CHO) or the methyl group (CH₃), providing further structural confirmation.

Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 123.05529 |

| [M+Na]⁺ | 145.03723 |

| [M-H]⁻ | 121.04073 |

| [M+NH₄]⁺ | 140.08183 |

| [M+K]⁺ | 161.01117 |

| Data sourced from PubChem. uni.lu |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions. A thorough search of the Crystallography Open Database and other relevant crystallographic databases did not yield any publicly available crystal structure data for this compound. The absence of such data indicates that a single-crystal X-ray diffraction study has either not been performed or the results have not been deposited in a public repository. Obtaining a crystal structure for this compound would be a valuable contribution to the field, offering unambiguous confirmation of its solid-state conformation and packing.

Single-Crystal X-ray Diffraction for Conformational and Intermolecular Interaction Studies

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular conformation of this compound, detailing bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonds and crystal packing, which govern the supramolecular architecture of the compound in the solid state.

Without experimental data, a detailed discussion of specific hydrogen bond parameters (such as donor-acceptor distances and angles) and the manner in which individual molecules of this compound arrange themselves within a crystal lattice remains speculative.

Graph Set Analysis of Hydrogen Bonding and Supramolecular Assembly

As the crystal structure of this compound has not been determined, a graph set analysis of its hydrogen bonding network cannot be performed. Such an analysis would depend on the prior successful completion of a single-crystal X-ray diffraction study to identify the hydrogen bond donors and acceptors and their connectivity within the crystal.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the data required for a comprehensive understanding of its solid-state structure and supramolecular chemistry.

Computational and Theoretical Investigations of 4 Methylpyrimidine 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the fundamental properties of a molecule's structure and reactivity.

Key insights derived from DFT analysis of similar pyrimidine (B1678525) structures include:

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and stability. ijcce.ac.irepstem.net A larger energy gap generally implies greater stability. epstem.net

Molecular Electrostatic Potential (MEP): DFT is used to generate MEP maps, which illustrate the charge distribution across the molecule. These maps are vital for understanding how the molecule might interact with biological targets, such as proteins or enzymes, by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. physchemres.org

For 4-Methylpyrimidine-2-carbaldehyde, a DFT analysis would elucidate the influence of the methyl and aldehyde functional groups on the electronic structure of the pyrimidine ring, providing a theoretical basis for its reactivity and potential intermolecular interactions.

Cheminformatics and Molecular Modeling Applications

Cheminformatics tools offer rapid, high-throughput analysis of chemical compounds, assessing their suitability for various applications, particularly in drug discovery. Using the SwissADME web tool, several key parameters for this compound were predicted. nih.govswissadme.ch

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Several computational methods exist to predict Log P values. researchgate.netmdpi.comnih.gov The predicted Log P values for this compound from various models indicate a relatively low lipophilicity, suggesting good water solubility.

| Method | Predicted Log P |

|---|---|

| WLOGP | -0.01 |

| MLOGP | -0.54 |

| iLOGP | 0.56 |

| XLOGP3 | 0.38 |

| Consensus Log P | 0.10 |

The Synthetic Accessibility (SA) score estimates the ease of synthesizing a compound on a scale from 1 (very easy) to 10 (very difficult). researchgate.netebi.ac.uknih.gov The score is calculated based on the frequency of its structural fragments in large chemical databases and a penalty for molecular complexity. researchgate.net A lower score suggests that the molecule can be synthesized using known and reliable chemical reactions. This compound has a favorable SA score, indicating it is relatively straightforward to synthesize.

| Parameter | Predicted Value |

|---|---|

| Synthetic Accessibility Score | 1.99 |

In drug discovery, it is crucial to identify and filter out compounds that are likely to interfere with assay results or possess toxic or metabolically unstable fragments. PAINS alerts flag substructures known to cause non-specific assay activity, while Brenk alerts identify fragments associated with poor pharmacokinetic properties or toxicity. swissadme.chresearchgate.netbiointerfaceresearch.com The analysis of this compound revealed no PAINS or Brenk alerts, increasing its attractiveness as a starting point for medicinal chemistry programs. biointerfaceresearch.com

Lead-likeness criteria help identify compounds that are good starting points for optimization into drug candidates. These rules generally favor smaller, less lipophilic molecules compared to final drugs. nih.gov this compound was evaluated against several established drug-likeness and lead-likeness filters. It passed the Lipinski, Ghose, Veber, Egan, and Muegge rules with zero violations, indicating good oral bioavailability potential. The molecule also shows a favorable profile according to the lead-likeness criteria, making it a suitable scaffold for further development.

| Property / Rule | Value / Status |

|---|---|

| Molecular Weight | 122.13 g/mol |

| Consensus Log P | 0.10 |

| Lipinski Rule Violations | 0 |

| Lead-likeness Violations | 0 |

| Bioavailability Score | 0.55 |

Applications in Advanced Chemical and Materials Science Research

Role as an Intermediate in Pharmaceutical Lead Compound Synthesis

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and the aldehyde functionality of 4-Methylpyrimidine-2-carbaldehyde serves as a versatile handle for the construction of more elaborate molecular architectures. While direct synthesis of commercial drugs from this specific aldehyde is not extensively documented, the synthesis of structurally related pyrimidine derivatives highlights its potential in generating novel pharmaceutical lead compounds.

Research into pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, has demonstrated the utility of pyrimidine-based starting materials. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and identified as potent inhibitors of PIM-1 kinase, a key enzyme implicated in the regulation of cell proliferation and apoptosis, and thus a significant target in cancer therapy. rsc.org One such derivative, compound 4 in the cited study, exhibited remarkable cytotoxicity against MCF-7 and HepG2 cancer cell lines with IC₅₀ values of 0.57 µM and 1.13 µM, respectively. rsc.org Although not originating from this compound, the synthesis of these bioactive molecules underscores the importance of the pyrimidine core in developing new therapeutic agents.

The general synthetic strategy towards such fused heterocyclic systems often involves the condensation of a substituted pyrimidine with other reactive species. The aldehyde group of this compound is well-suited for such reactions, including condensations with active methylene (B1212753) compounds and various cyclization reactions, paving the way for the creation of a library of novel heterocyclic compounds for pharmaceutical screening.

Contributions to Agrochemical Development Research

The pyrimidine moiety is a well-established pharmacophore in the agrochemical industry, featuring in numerous commercial fungicides and other crop protection products. The exploration of new pyrimidine-based compounds is a continuous effort to combat resistance and enhance efficacy.

Research has shown that pyrimidine derivatives are effective against a range of phytopathogenic fungi. For example, a series of novel 2-methylpyrimidine-4-ylamine derivatives were designed and synthesized as potential inhibitors of the Escherichia coli pyruvate (B1213749) dehydrogenase complex E1 (PDHc E1), an enzyme also relevant in fungal metabolism. nih.gov Several of these compounds demonstrated significant antifungal activity. Notably, compound 5b from the study, which features a substituted 2-methylpyrimidine (B1581581) core, was identified as a potent inhibitor of PDHc E1 and exhibited high antifungal activity against Rhizoctonia solani and Botrytis cinerea. nih.gov

Furthermore, studies on nicotinamide (B372718) and pyrimidine carboxamide derivatives have identified them as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-validated target for fungicides. nih.gov A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized, and some of these compounds displayed moderate to good fungicidal activities against Sclerotinia sclerotiorum. nih.gov Molecular docking studies suggested that these compounds could interact with succinate dehydrogenase, highlighting a potential mechanism of action. nih.gov The aldehyde group of this compound can be readily converted to a carboxylic acid or an amine, which are key functionalities for the synthesis of such carboxamide-based fungicides.

| Compound | Target Organism | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Compound 5b (a 2-methylpyrimidine-4-ylamine derivative) | Rhizoctonia solani, Botrytis cinerea | High antifungal activity at 100 µg/mL | nih.gov |

| 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-(2-methylphenyl)carbamate | Sclerotinia sclerotiorum | 69.5% inhibition at 100 mg/L | nih.gov |

| 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-(3-trifluoromethylphenyl)carbamate | Sclerotinia sclerotiorum | 70.3% inhibition at 100 mg/L | nih.gov |

Utility in Biochemical Research Methodologies

The inherent reactivity of the aldehyde group makes this compound a useful tool in biochemical research for the development of molecular probes and inhibitors to study enzymes and cellular pathways.

As mentioned previously, derivatives of 2-methylpyrimidine have been investigated as inhibitors of key enzymes such as pyruvate dehydrogenase and succinate dehydrogenase. nih.govnih.gov The aldehyde functionality of this compound can be exploited to synthesize derivatives that can act as covalent inhibitors by forming Schiff bases with lysine (B10760008) residues in the active site of enzymes. This covalent modification can lead to irreversible inhibition, making such compounds valuable tools for studying enzyme structure and function.

For example, the design of inhibitors for PIM-1 kinase has involved the synthesis of various heterocyclic scaffolds that can fit into the ATP-binding pocket of the enzyme. rsc.org The synthesis of such inhibitors often involves the condensation of an aldehyde with an appropriate amine-containing fragment. Therefore, this compound could serve as a starting point for the development of novel PIM-1 kinase inhibitors.

| Enzyme Target | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| PIM-1 Kinase | Pyrido[2,3-d]pyrimidines | Compound 4 showed an IC₅₀ of 11.4 nM. | rsc.org |

| Pyruvate Dehydrogenase Complex E1 (PDHc E1) | 2-Methylpyrimidine-4-ylamine derivatives | Compound 5b was the best inhibitor against E. coli PDHc E1. | nih.gov |

| Succinate Dehydrogenase (SDH) | Pyrimidine carboxamides | Molecular docking suggests interaction with the enzyme. | nih.gov |

The ability of pyrimidine derivatives to inhibit key enzymes like kinases has profound implications for the investigation of cellular processes. By selectively inhibiting a particular enzyme, researchers can study the downstream effects on signaling pathways, cell cycle progression, and apoptosis. For instance, the inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives led to the induction of apoptosis in cancer cells, providing insights into the role of this kinase in cell survival. rsc.org

The aldehyde group of this compound can also be used to attach fluorescent tags or other reporter molecules. The resulting probes can be used to visualize the localization of specific proteins or to monitor enzymatic activity within living cells, thereby providing valuable information about complex cellular processes. While direct examples involving this compound are scarce, the chemical principles and the known biological activities of related compounds strongly support its potential utility in this area of research.

Exploration in Advanced Materials Development

The chemical compound this compound is emerging as a valuable building block in the field of advanced materials science. Its unique molecular architecture, featuring a reactive aldehyde group and a nitrogen-rich pyrimidine core with a methyl substituent, offers a versatile platform for the synthesis of novel functional materials. Researchers are exploring its potential in the development of sophisticated materials such as functionalized polymers, coordination polymers, and metal-organic frameworks (MOFs). The inherent properties of the pyrimidine ring, combined with the reactivity of the carbaldehyde, allow for the creation of materials with tailored electronic, optical, and catalytic properties.

The primary route for integrating this compound into larger material structures is through the reaction of its aldehyde group. This functionality readily undergoes condensation reactions, most notably with amines to form Schiff bases. These Schiff base ligands, which contain an imine (C=N) linkage, are excellent chelating agents for a wide variety of metal ions. This reactivity is fundamental to the construction of both discrete metal complexes and extended coordination polymers or MOFs.

In the context of functionalized polymers , this compound can be grafted onto polymer backbones containing amine functionalities. This post-polymerization modification introduces the pyrimidine moiety as a side chain, thereby imparting new properties to the base polymer. The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metallopolymers. These materials are of interest for applications in catalysis, sensing, and as precursors to ceramic materials.

The development of coordination polymers and metal-organic frameworks (MOFs) represents a significant area of research for this compound. In this context, the compound, or more commonly its Schiff base derivatives, acts as an organic linker that connects metal ions or metal clusters into one-, two-, or three-dimensional networks. The structure of the resulting material is highly dependent on the coordination geometry of the metal ion, the denticity of the ligand, and the reaction conditions.

The presence of the methyl group at the 4-position of the pyrimidine ring can exert a notable influence on the properties of the resulting materials. This substituent can affect the solubility of the ligand and the final material, and its steric bulk can influence the packing of the crystal structure in coordination polymers and MOFs. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the pyrimidine ring, which in turn can fine-tune the photoluminescent or catalytic behavior of the material.

While direct research on materials exclusively synthesized from this compound is still nascent, the broader family of pyrimidine-based ligands has been extensively studied. The findings from these related systems provide a strong indication of the potential properties of materials derived from this specific compound. For instance, pyrimidine-containing MOFs have demonstrated capabilities in gas storage, separation, and heterogeneous catalysis. The nitrogen atoms of the pyrimidine ring can act as Lewis basic sites, which can be beneficial for catalytic applications. Moreover, the aromatic nature of the pyrimidine ring, often coupled with metal-to-ligand charge transfer, can give rise to interesting photoluminescent properties, making these materials candidates for sensing and optoelectronic applications.

A summary of potential properties of advanced materials derived from this compound, based on analogous pyrimidine-based systems, is presented in the table below.

| Material Type | Potential Synthesis Route | Key Structural Features | Potential Properties & Applications |

| Functionalized Polymers | Grafting onto amine-functionalized polymers via Schiff base formation. | Pyrimidine side chains on a polymer backbone. | Catalysis, metal ion sensing, precursors for ceramics. |

| Coordination Polymers | Reaction of Schiff base derivatives with metal salts. | 1D, 2D, or 3D networks of metal ions linked by pyrimidine-based ligands. | Luminescence, magnetic materials, dielectric materials. |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal clusters and Schiff base linkers. | Porous crystalline structures with high surface area. | Gas storage and separation, heterogeneous catalysis, chemical sensing. |

Investigations into Biological Activities and Mechanisms of Action

Antimicrobial and Antiparasitic Research

The pyrimidine (B1678525) core is a recurring motif in the design of novel antimicrobial and antiparasitic agents. While direct studies on 4-Methylpyrimidine-2-carbaldehyde are not extensively documented in publicly available research, the activities of structurally related pyrimidine derivatives provide significant insights into its potential.

Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei, remains a significant health challenge. Research into new therapeutic agents is ongoing, with a focus on heterocyclic compounds. Notably, derivatives of pyrimido[5,4-d]pyrimidine (B1612823) have been designed, synthesized, and evaluated for their in vitro activity against Trypanosoma brucei. nih.gov Several of these compounds exhibited low micromolar activity, with the most potent derivative showing an IC50 value of 0.94 μM. nih.gov This highlights the potential of the pyrimidine scaffold in the development of new antitrypanosomal drugs.

Furthermore, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have demonstrated promising antitrypanosomal activity. escholarship.orgescholarship.org Certain analogs within this series have shown EC50 values in the sub-micromolar range against Trypanosoma brucei rhodesiense, indicating that substituted pyrimidines are a promising class of hit molecules for further preclinical development. escholarship.orgescholarship.org

Malaria, caused by Plasmodium falciparum, is another parasitic disease where new drug development is urgently needed. The pyrimidine structure is a key component in several compounds investigated for their antiplasmodial properties. For instance, pyridine (B92270) carboxamides and their thiocarboxamide counterparts have been synthesized and assessed for their activity against P. falciparum. nih.gov Additionally, research on other related heterocyclic systems, such as 2-acetylpyridine-4-phenyl-3-thiosemicarbazone, which contains a pyridine core, has also shown antiplasmodial activity. nih.gov

Enzyme and Receptor Interaction Studies

The interaction of pyrimidine derivatives with enzymes and receptors is a vast field of study, leading to the development of targeted therapies for various diseases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. The pyrimidine scaffold is a well-established core for the design of potent and selective kinase inhibitors. For example, pyrimido[1,2-b]pyridazin-2-one derivatives have been investigated for their anticancer activities. nih.gov The inhibition of specific kinases, such as Casein Kinase 2 (CK2), has been explored as a potential therapeutic strategy in chronic myelogenous leukemia, particularly in cases resistant to tyrosine kinase inhibitors. nih.gov The ability of pyrimidine-based molecules to act as ATP-competitive inhibitors makes them attractive candidates for kinase-targeted drug discovery. nih.gov

Pyrimidine-containing compounds are recognized for their anti-inflammatory properties. nih.gov Their mechanism of action is often attributed to the inhibition of key inflammatory mediators. Studies have shown that certain pyrimidine derivatives can suppress the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov They can also down-regulate the production of pro-inflammatory cytokines and chemokines, such as interleukins (IL-6, IL-8, IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov

Research as a Scaffold for Biologically Active Molecule Discovery

The concept of using a central chemical structure, or scaffold, to generate a library of diverse compounds for biological screening is a cornerstone of modern drug discovery. The pyrimidine ring, due to its versatile chemistry and proven biological relevance, is frequently employed as such a scaffold.

A "scaffold hopping" strategy has been utilized to generate new aryl-2-amino pyrimidine analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This approach involves modifying the core structure to explore new chemical space and identify compounds with improved biological activity. The adaptability of the pyrimidine scaffold allows for the systematic variation of substituents, leading to the discovery of molecules with optimized potency and selectivity for a given biological target.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of pyrimidine (B1678525) derivatives, including 4-Methylpyrimidine-2-carbaldehyde, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. rasayanjournal.co.inbenthamdirect.com Traditional synthesis methods often involve hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in In response, researchers are actively developing novel synthetic routes that are not only more efficient but also environmentally benign.

Key developments in this area include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, such as a pyrimidine derivative. acs.org MCRs are highly atom-economical and often require milder reaction conditions compared to traditional multi-step syntheses. rasayanjournal.co.in

Catalytic Approaches: The use of novel catalysts, such as modified zinc oxide nanoparticles and iridium-pincer complexes, is enabling more efficient and selective pyrimidine synthesis. acs.orgacs.org These catalysts can be recycled and reused, further enhancing the sustainability of the process. acs.org

Green Solvents and Techniques: Researchers are exploring the use of safer solvents, ionic liquids, and solvent-free reaction conditions, such as ball milling, to reduce the environmental impact of pyrimidine synthesis. rasayanjournal.co.inacs.org Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they can significantly shorten reaction times and improve yields. rasayanjournal.co.inbenthamdirect.com

Use of Renewable Feedstocks: A notable advancement is the use of alcohols derived from biomass as starting materials for pyrimidine synthesis. acs.org This approach offers a renewable and sustainable alternative to petroleum-based feedstocks.

These sustainable approaches not only offer environmental and economic benefits but also provide access to a diverse range of pyrimidine derivatives with potential applications in various fields. rasayanjournal.co.inacs.org

Advanced Spectroscopic and Imaging Techniques in Characterization

The precise characterization of this compound and its derivatives is crucial for understanding their structure-property relationships and for developing new applications. Advanced spectroscopic and imaging techniques are playing an increasingly important role in this endeavor.

Some of the key techniques being employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for elucidating the molecular structure of pyrimidine derivatives. rsc.orgmdpi.com Advanced NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of newly synthesized compounds. rsc.org

Fluorescence Imaging: Pyrimidine derivatives are being incorporated into fluorescent probes for imaging biological processes. nih.gov For instance, BODIPY-based pyrimidine probes have been developed for tumor diagnosis and therapy. nih.gov

Positron Emission Tomography (PET): Radio-labeled pyrimidine derivatives are being investigated as PET imaging agents for visualizing specific targets in the body, such as sigma-1 receptors in the brain, which are implicated in neurodegenerative disorders. rsc.orgnih.gov

Raman Imaging: A novel single-cell Raman imaging technique called Carbon Isotope Imaging and Spectral Tracing (CIIST) is being used to visualize the metabolic pathways of purines and pyrimidines within single cells. biorxiv.orgbiorxiv.org This technique provides unparalleled spatial resolution for studying nitrogenous base metabolism. biorxiv.orgbiorxiv.org

These advanced techniques are providing unprecedented insights into the behavior of this compound and its derivatives at the molecular and cellular levels, paving the way for their use in diagnostics and targeted therapies.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by accelerating the design and optimization of new compounds. springernature.comnih.gov In the context of this compound, AI and ML are being used to:

Predict Molecular Properties: AI models can predict the physicochemical and biological properties of pyrimidine derivatives, helping researchers to prioritize candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design novel pyrimidine-based compounds with desired properties from scratch. nih.govyoutube.com These models can explore vast chemical spaces to identify promising new drug candidates. youtube.com

Scaffold Hopping and Lead Optimization: AI algorithms can suggest modifications to existing pyrimidine scaffolds to improve their activity, selectivity, and pharmacokinetic properties. springernature.com

Retrosynthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for complex pyrimidine derivatives. researchgate.net

The integration of AI and ML into the compound design workflow has the potential to significantly reduce the time and cost of developing new drugs and materials based on the pyrimidine scaffold. nih.govresearchgate.net

Expanding Applications in Interdisciplinary Research Fields

The unique chemical properties of the pyrimidine scaffold have led to its exploration in a wide range of interdisciplinary research fields beyond its traditional use in medicinal chemistry. growingscience.comnih.gov Some of the exciting new application areas include:

Materials Science: Pyrimidine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors for metal ions like zinc. researchgate.net

Agrochemicals: Certain pyrimidine derivatives have shown promise as agrochemicals, with potential applications in crop protection. chemimpex.comnih.gov

Cancer Research: The pyrimidine scaffold is a key component of many anticancer drugs, and researchers continue to explore new derivatives with improved efficacy and selectivity. researchgate.netjrasb.com

Neuroscience: Pyrimidine-based compounds are being developed as PET imaging agents to study neurodegenerative diseases like Alzheimer's. nih.gov

The versatility of the this compound core structure, combined with the development of novel synthetic and characterization techniques, is expected to drive further expansion of its applications in these and other emerging fields.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 4-Methylpyrimidine-2-carbaldehyde?

Answer:

The synthesis of this compound (CAS: 933745-52-9) typically involves multi-step heterocyclic condensation reactions. A common approach includes using pyrimidine precursors with methyl and aldehyde functional groups, followed by oxidation or formylation steps. For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the aldehyde proton (~9-10 ppm) and pyrimidine ring protons. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight (CHNO, 122.12 g/mol) and purity (>95%). Researchers should cross-reference spectral data with published analogs to resolve ambiguities, such as distinguishing between aldehyde and ketone signals .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Due to its reactive aldehyde group, this compound requires stringent safety measures:

- Storage: Keep in a dry, cool environment (2–8°C) under inert gas (e.g., nitrogen) to prevent oxidation .

- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Emergency Response: For accidental exposure, follow protocols like P301+P310 (seek medical attention if ingested) and P405 (store locked) as outlined in safety guidelines .

Advanced: How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer:

Contradictions in spectral data (e.g., unexpected peaks in NMR or MS) often arise from impurities, tautomerism, or solvent interactions. To address this:

Reproduce Results: Ensure reaction conditions (temperature, solvent, catalyst) are consistent.

Advanced Techniques: Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish tautomeric forms.

Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for structural verification .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

Low yields often stem from unstable intermediates or side reactions. Key optimizations include:

- Intermediate Stabilization: Use protecting groups (e.g., silyl ethers) for reactive aldehyde moieties during pyrimidine ring formation.

- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) enhance selectivity in formylation steps.

- Purification: Employ flash chromatography or recrystallization with solvents like dichloromethane/hexane to isolate the aldehyde .

Advanced: How is this compound utilized in medicinal chemistry for drug discovery?

Answer:

The compound serves as a key building block in designing:

- Kinase Inhibitors: Its pyrimidine core interacts with ATP-binding pockets in enzymes.

- Antimicrobial Agents: Functionalization at the aldehyde position with hydrazine or thiosemicarbazide derivatives enhances bioactivity.

- Mechanistic Probes: Isotopic labeling (e.g., C-aldehyde) enables tracking metabolic pathways in vitro .

Advanced: What analytical techniques are critical for studying the reactivity of this compound in nucleophilic addition reactions?

Answer:

To monitor reactivity:

- Kinetic Studies: Use UV-Vis spectroscopy to track aldehyde consumption rates with varying nucleophiles (e.g., amines).

- HPLC-MS: Identify adducts and byproducts in real-time.

- X-ray Crystallography: Resolve stereochemical outcomes in crystalline derivatives .

Advanced: How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Answer:

The aldehyde group can participate in keto-enol tautomerism. Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents favor the keto form. Variable-temperature NMR (VT-NMR) between 25°C and 60°C quantifies equilibrium shifts, aiding in reaction condition design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.